5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a substituted pyrimidine, the core structure is synthesized through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Morpholine Substitution: The morpholine ring can be introduced through a substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the fluoro group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use as a therapeutic agent, particularly in cancer research.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)pyrimidin-2-amine: Lacks the fluoro and methoxyphenyl groups.
5-fluoro-2-aminopyrimidine: Lacks the morpholine and methoxyphenyl groups.
N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine: Lacks the fluoro group.
Uniqueness
The presence of the fluoro, methoxyphenyl, and morpholine groups in 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine may confer unique properties, such as increased binding affinity to certain targets or enhanced stability.
Properties
Molecular Formula |
C15H17FN4O2 |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
5-fluoro-N-(2-methoxyphenyl)-4-morpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H17FN4O2/c1-21-13-5-3-2-4-12(13)18-15-17-10-11(16)14(19-15)20-6-8-22-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19) |
InChI Key |
POALIQSWZGEIDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=C(C(=N2)N3CCOCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.